An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzeneacetate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzeneacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3-dihydroxybenzeneacetate, a catechol-containing organic ester, holds potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs, featuring a catechol ring and an ethyl acetate side chain, suggest a range of chemical reactivity and biological interactions. This in-depth technical guide provides a comprehensive overview of the known and predicted chemical properties, structural features, and potential applications of Ethyl 2,3-dihydroxybenzeneacetate. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials. We will delve into its physicochemical characteristics, spectroscopic profile, plausible synthetic routes, and anticipated reactivity, while also exploring its potential biological significance and safety considerations based on analogous structures.
Introduction: The Scientific Rationale
The convergence of a catechol moiety and an ester functional group within a single molecule, as seen in Ethyl 2,3-dihydroxybenzeneacetate, presents a compelling case for its investigation. Catechols are well-established pharmacophores known for their antioxidant properties and ability to chelate metal ions, features that are integral to the biological activity of numerous natural products and synthetic drugs. The ethyl acetate portion of the molecule provides a handle for further chemical modification and can influence its pharmacokinetic profile, including solubility and membrane permeability.
The strategic placement of the hydroxyl groups at the 2 and 3 positions of the benzene ring is of particular interest. This ortho-dihydroxyphenyl arrangement is a key structural feature in many biologically active compounds and is known to be susceptible to oxidation, which can be a crucial factor in its mechanism of action or metabolic fate. This guide aims to consolidate the available information and provide expert insights into the chemical behavior and potential utility of this compound.
Molecular Structure and Identification
Ethyl 2,3-dihydroxybenzeneacetate is an organic compound with the systematic IUPAC name ethyl 2-(2,3-dihydroxyphenyl)acetate.[1]
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 342623-35-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Synonyms | ethyl 2-(2,3-dihydroxyphenyl)acetate, Benzeneacetic acid, 2,3-dihydroxy-, ethyl ester | [1] |
| InChI | InChI=1S/C10H12O4/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h3-5,11,13H,2,6H2,1H3 | [1] |
| SMILES | CCOC(=O)CC1=CC=CC(O)=C1O | [1] |
graph "Ethyl_2_3_dihydroxybenzeneacetate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2!"]; C4 [pos="0.8,-2!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,0!"]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; // Substituents C7 [pos="-2.6,0!"]; // CH2 C8 [pos="-3.9,0.75!"]; // C=O O1 [pos="-3.9,-0.75!"]; // =O O2 [pos="-5.2,0!"]; // O of ester C9 [pos="-6.5,0.75!"]; // CH2 of ethyl C10 [pos="-7.8,0!"]; // CH3 of ethyl O3 [pos="2.6,0!"]; // OH at C3 H1 [pos="3.1,0.75!"]; O4 [pos="0,3!"]; // OH at C2 H2 [pos="0.5,3.75!"]; C2 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- O1 [len=1.2]; C8 -- O2 [len=1.5]; O2 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C5 -- O3 [len=1.5]; O3 -- H1 [len=1]; C1 -- O4 [len=1.5]; O4 -- H2 [len=1]; // Atom Labels1 [label="C", pos="0,1.5!"]; 2 [label="C", pos="-1.3,-0.75!"]; 3 [label="C", pos="-0.8,-2!"]; 4 [label="C", pos="0.8,-2!"]; 5 [label="C", pos="1.3,-0.75!"]; 6 [label="C", pos="0,0!"]; 7 [label="CH₂", pos="-2.6,0!"]; 8 [label="C", pos="-3.9,0.75!"]; 9 [label="O", pos="-3.9,-0.75!"]; 10 [label="O", pos="-5.2,0!"]; 11 [label="CH₂", pos="-6.5,0.75!"]; 12 [label="CH₃", pos="-7.8,0!"]; 13 [label="O", pos="2.6,0!"]; 14 [label="H", pos="3.1,0.75!"]; 15 [label="O", pos="0,3!"]; 16 [label="H", pos="0.5,3.75!"];
}
Caption: 2D structure of Ethyl 2,3-dihydroxybenzeneacetate.
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes and Comparative Insights |
| Melting Point | Not available | The related compound 2',3'-dihydroxyacetophenone has a melting point of 97-98 °C. It is plausible that Ethyl 2,3-dihydroxybenzeneacetate is a solid at room temperature. |
| Boiling Point | Not available | The isomer Ethyl 4-hydroxybenzoate has a boiling point of 297-298 °C. Due to intramolecular hydrogen bonding, the boiling point of the 2,3-dihydroxy isomer may differ. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The presence of two hydroxyl groups suggests some water solubility, while the ethyl ester and benzene ring confer solubility in organic solvents. |
| pKa | ~9-10 (for phenolic hydroxyls) | The pKa values of the two phenolic hydroxyls are expected to be in the range typical for catechols. The first pKa is likely to be lower due to the electron-withdrawing effect of the adjacent hydroxyl and the benzene ring. |
| LogP | ~1.5 - 2.0 | The octanol-water partition coefficient is predicted to be in this range, suggesting moderate lipophilicity. |
Spectroscopic Characterization
While experimentally obtained spectra for Ethyl 2,3-dihydroxybenzeneacetate are not widely published, a predictive analysis based on its structure allows for the anticipation of key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.
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Aromatic Region (δ 6.5-7.0 ppm): Three protons on the benzene ring will likely appear as a complex multiplet.
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Methylene Protons (δ ~3.6 ppm): A singlet corresponding to the two protons of the CH₂ group adjacent to the aromatic ring.
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Ethyl Ester Group:
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A quartet at approximately δ 4.1 ppm for the OCH₂ protons, split by the adjacent methyl group.
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A triplet at approximately δ 1.2 ppm for the CH₃ protons, split by the adjacent methylene group.
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Phenolic Protons (δ ~5-9 ppm): Two broad singlets for the hydroxyl protons, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (δ ~170-175 ppm): The ester carbonyl carbon will appear in this downfield region.
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Aromatic Carbons (δ ~110-150 ppm): Six distinct signals are expected for the carbons of the benzene ring. The carbons bearing the hydroxyl groups will be the most downfield in this region.
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Methylene Carbon (δ ~40-45 ppm): The CH₂ carbon of the acetate group.
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Ethyl Ester Carbons:
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The OCH₂ carbon at approximately δ 60-65 ppm.
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The CH₃ carbon at approximately δ 14-15 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
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O-H Stretching (3200-3600 cm⁻¹): A broad band indicative of the hydroxyl groups.
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C-H Stretching (2850-3000 cm⁻¹): Absorptions from the aliphatic and aromatic C-H bonds.
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C=O Stretching (1715-1735 cm⁻¹): A strong absorption from the ester carbonyl group.
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C=C Stretching (1450-1600 cm⁻¹): Bands corresponding to the aromatic ring.
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C-O Stretching (1000-1300 cm⁻¹): Absorptions from the ester C-O and phenolic C-O bonds.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the cleavage of the bond between the methylene group and the aromatic ring.
Synthesis and Reactivity
Plausible Synthetic Pathway
A likely synthetic route to Ethyl 2,3-dihydroxybenzeneacetate involves the esterification of 2,3-dihydroxybenzeneacetic acid. A generic approach is outlined below:
Caption: Proposed synthesis of Ethyl 2,3-dihydroxybenzeneacetate.
Experimental Protocol (Hypothetical):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dihydroxybenzeneacetic acid in an excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The reactivity of Ethyl 2,3-dihydroxybenzeneacetate is dictated by its functional groups: the catechol ring and the ethyl ester.
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Oxidation of the Catechol Ring: The 2,3-dihydroxy arrangement makes the aromatic ring susceptible to oxidation, potentially forming a quinone. This reactivity is a hallmark of catechols and is central to their antioxidant and pro-oxidant activities.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydroxybenzeneacetic acid and ethanol.
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Derivatization of Hydroxyl Groups: The phenolic hydroxyl groups can be alkylated or acylated to produce various derivatives with modified properties.
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Electrophilic Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution reactions.
Potential Biological and Pharmacological Significance
While no specific biological activities have been reported for Ethyl 2,3-dihydroxybenzeneacetate, its structural similarity to other catechol-containing compounds allows for informed speculation.
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Antioxidant Activity: The catechol moiety is a well-known scavenger of free radicals. It is plausible that this compound exhibits antioxidant properties.
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Enzyme Inhibition: Catechol derivatives are known to inhibit various enzymes, including tyrosinase and matrix metalloproteinases.
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Metal Chelation: The ortho-dihydroxy arrangement can chelate metal ions, which may be relevant to its potential biological effects, for instance, in mitigating metal-induced oxidative stress.
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Drug Precursor: This molecule can serve as a scaffold for the synthesis of more complex drug candidates, where the catechol and ester functionalities can be further modified to optimize biological activity and pharmacokinetic properties.
Safety and Handling
Specific toxicological data for Ethyl 2,3-dihydroxybenzeneacetate is not available. However, based on the properties of related phenolic compounds and esters, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Storage: Store in a cool, dry place away from oxidizing agents.
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Toxicity: Phenolic compounds can be irritating to the skin, eyes, and respiratory tract. Assume the compound has moderate toxicity and handle accordingly.
Conclusion and Future Directions
Ethyl 2,3-dihydroxybenzeneacetate is a molecule with significant, yet largely unexplored, potential in the fields of medicinal chemistry and material science. This guide has provided a detailed overview of its structure, predicted properties, and plausible synthetic routes. The scarcity of experimental data highlights a clear need for further research to fully characterize this compound. Future studies should focus on:
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The development and optimization of a reliable synthetic protocol.
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Comprehensive experimental determination of its physicochemical properties.
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Thorough spectroscopic characterization to confirm its structure.
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Evaluation of its biological activities, including antioxidant, enzyme inhibitory, and anticancer properties.
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Assessment of its toxicological profile.
By filling these knowledge gaps, the scientific community can unlock the full potential of Ethyl 2,3-dihydroxybenzeneacetate as a valuable tool in the development of new technologies and therapies.
References
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PubChem. (2026, March 14). 2',3'-Dihydroxyacetophenone. Retrieved from [Link]
